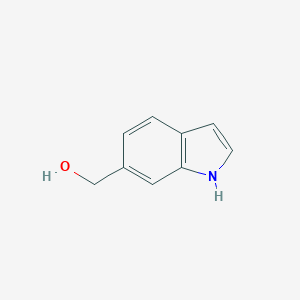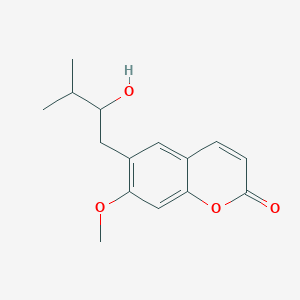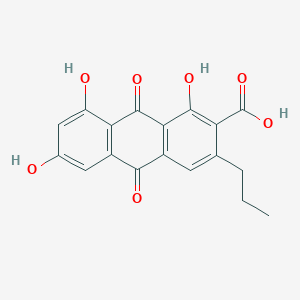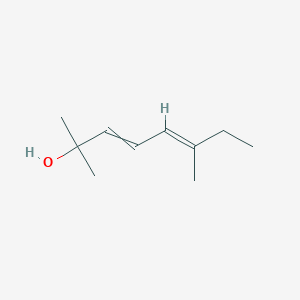
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- is a naturally occurring compound found in various plants and fruits. It is commonly known as geraniol and has a pleasant rose-like aroma. Geraniol is widely used in the fragrance industry and has also shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of geraniol is not fully understood, but it is believed to act through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Geraniol has also been shown to interfere with the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system and reduce oxidative stress. Additionally, geraniol has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using geraniol in lab experiments is its natural origin, making it a safer alternative to synthetic compounds. Additionally, geraniol is readily available and relatively inexpensive compared to other natural compounds. However, one limitation of using geraniol in lab experiments is its volatility, which can make it difficult to handle and measure accurately.
Orientations Futures
There are several future directions for research on geraniol, including its potential as a natural insecticide, its use in cancer therapy, and its potential as a food preservative. Additionally, further research is needed to fully understand the mechanism of action of geraniol and its effects on various physiological systems.
Méthodes De Synthèse
Geraniol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for synthesizing geraniol is through the reduction of geranyl acetate using sodium borohydride.
Applications De Recherche Scientifique
Geraniol has shown potential in various scientific research applications, including cancer research, antimicrobial activity, and insecticidal properties. Studies have shown that geraniol has anticancer properties and can induce apoptosis in cancer cells. It has also shown promising results in inhibiting the growth of various bacteria and fungi, making it a potential candidate for use in the food and pharmaceutical industries. Additionally, geraniol has shown insecticidal properties and can be used as a natural insecticide.
Propriétés
Numéro CAS |
18675-17-7 |
|---|---|
Nom du produit |
3,5-Octadien-2-ol, 2,6-dimethyl-, (5E)- |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(5E)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7+ |
Clé InChI |
BOGURUDKGWMRHN-WIXHIXFDSA-N |
SMILES isomérique |
CC/C(=C/C=CC(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES canonique |
CCC(=CC=CC(C)(C)O)C |
Autres numéros CAS |
18675-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



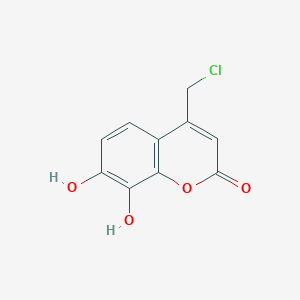
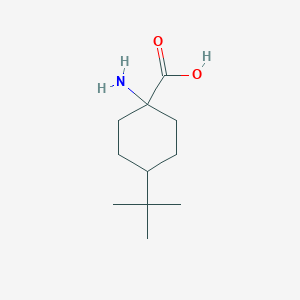
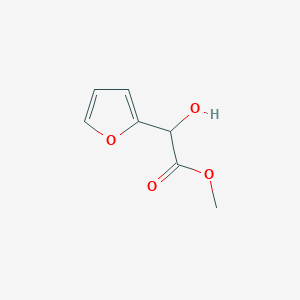
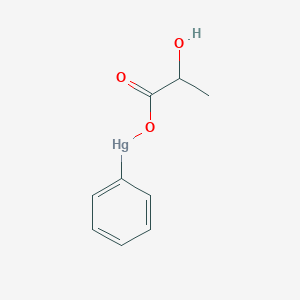
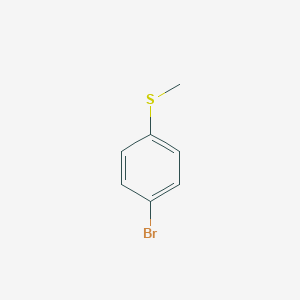

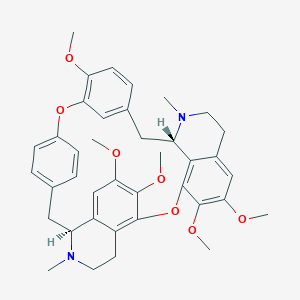
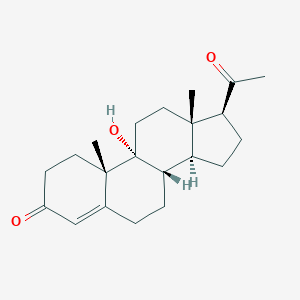
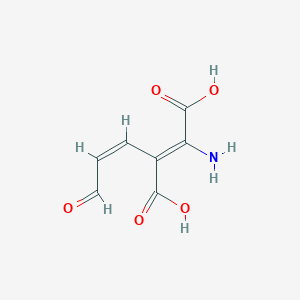
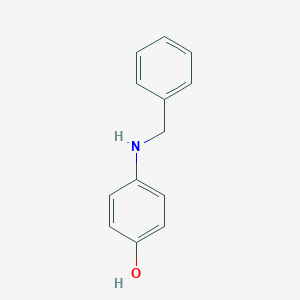
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
